molecular formula C27H26FN3O3S B2417593 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline CAS No. 895641-62-0

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline

Cat. No. B2417593
CAS RN: 895641-62-0
M. Wt: 491.58
InChI Key: MXDOZJKPZXPSCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of commercial 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Crystal Structure Analysis

Research on structurally related compounds, such as 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride, reveals their crystalline structure and bonding interactions. These studies contribute to a deeper understanding of the compound's physical and chemical properties, aiding in further applications in various scientific fields (Ullah & Altaf, 2014).

Antimicrobial Properties

Compounds related to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline have been studied for their antimicrobial properties. For example, research on fluoroquinolone-based 4-thiazolidinones has shown effectiveness against bacterial and fungal infections (Patel & Patel, 2010).

Synthesis of Hybrid Molecules

Studies have been conducted on the synthesis of hybrid molecules derived from norfloxacin, involving derivatives of 4-(4-(2-Fluorophenyl)piperazin-1-yl). These compounds have been evaluated for their antimicrobial activities, demonstrating significant potential in medicinal chemistry (Menteşe et al., 2013).

Photostability and Photochemistry

Research on the photochemistry of related compounds, such as ciprofloxacin, which has a similar structure to the compound , provides insights into their stability and behavior under light exposure. This is crucial for developing photostable pharmaceuticals and understanding their degradation pathways (Mella et al., 2001).

Dopamine Receptor Affinity

Compounds structurally related to this compound have been studied for their affinity with dopamine receptors. These studies are vital for developing new treatments for psychiatric disorders, highlighting the compound's potential in neuropharmacology (Vangveravong et al., 2011).

Future Directions

The future directions for the research and development of this compound are promising. It is expected that structural modification may further improve its potency and selectivity and lead to the development of useful pharmacological agents .

Biochemical Analysis

Biochemical Properties

The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, key components of RNA and ATP, respectively . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine .

Temporal Effects in Laboratory Settings

The effects of this compound on ENTs are not transient; once the compound binds to the transporter, the inhibitory effect cannot be washed out . This suggests that the compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

The compound’s interaction with ENTs suggests it may be involved in nucleotide synthesis pathways. ENTs are responsible for the transport of nucleosides, which are then phosphorylated to form nucleotides

Transport and Distribution

Given its interaction with ENTs, this compound is likely transported into cells via these transporters . The distribution of the compound within cells and tissues would depend on the expression and localization of ENTs.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of ENTs, as these are the primary targets of the compound

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-19-7-10-21(11-8-19)35(32,33)26-18-29-24-12-9-20(34-2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDOZJKPZXPSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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